molecular formula C10H19NO4 B8097667 (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate

(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate

Cat. No.: B8097667
M. Wt: 217.26 g/mol
InChI Key: VESBLQCTDXRDKH-QMMMGPOBSA-N
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Description

(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate (CAS # 2231663-21-9) is a chiral carbamate derivative characterized by a 1,4-dioxane ring substituted at the 2-position with a methylcarbamate group protected by a tert-butyl moiety. Its molecular formula is C₁₀H₁₉NO₄ (molecular weight: 217.26 g/mol), and it is available with a purity of ≥95% . The stereochemistry at the 1,4-dioxane ring (S-configuration) distinguishes it from its enantiomeric counterpart, (R)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate . This compound is primarily utilized in pharmaceutical research as a chiral intermediate or building block for synthesizing bioactive molecules, leveraging its rigid dioxane ring for conformational control and solubility enhancement.

Properties

IUPAC Name

tert-butyl N-[(2S)-1,4-dioxan-2-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11(4)8-7-13-5-6-14-8/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESBLQCTDXRDKH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Di-tert-butyl Dicarbonate

A primary method involves reacting (S)-1,4-dioxan-2-ylmethanamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Source details a related procedure where sodium hydroxide maintains a pH of 7 in a toluene-water biphasic system. The amine is dissolved in toluene, and Boc anhydride is added dropwise at 25°C, yielding the Boc-protected product after 3 hours. This method achieves a diastereomer ratio of 95:5, highlighting its efficacy in stereochemical retention.

Table 1: Boc Protection Reaction Conditions

ParameterValue
SolventToluene/Water
BaseNaOH
Temperature25°C
Reaction Time3 hours
Diastereomer Ratio95:5 (R,S)/(S,S)

Chiral Amine Synthesis via Lithium Hexamethyldisilazide (LiHMDS)-Mediated Deprotonation

Source outlines a modular approach for synthesizing carbamate scaffolds using LiHMDS as a non-nucleophilic base. Applied to this compound, the protocol involves:

  • Cooling the amine precursor in toluene to −78°C.

  • Adding LiHMDS (2.2 equivalents) to deprotonate the amine.

  • Introducing Boc anhydride (1.2 equivalents) and warming to room temperature.

This method minimizes side reactions such as over-alkylation, with yields exceeding 85% after purification via silica gel chromatography.

Alternative Base Systems: Sodium Hydride in Dimethylformamide

For less reactive amines, sodium hydride (NaH) in dimethylformamide (DMF) provides a higher basicity environment. Source demonstrates NaH-mediated Boc protection of structurally similar amines, achieving 91% yield under anhydrous conditions. The reaction proceeds at 0°C, with DMF facilitating rapid deprotonation.

Table 2: Comparison of Base Systems

BaseSolventTemperatureYield
LiHMDSToluene−78°C85%
NaHDMF0°C91%

Stereochemical Control and Resolution

The (S)-configuration is critical for biological activity. Source employs chiral resolution using recrystallization from toluene to enhance enantiomeric excess (ee). Alternatively, asymmetric synthesis routes utilizing chiral auxiliaries or catalysts may be adopted, though specific data for this compound require further exploration.

Large-Scale Production and Industrial Adaptation

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors, as described in source, reduce reaction times by 40% compared to batch processes. Automated systems enable precise control over temperature and reagent addition, ensuring consistent diastereomer ratios.

Purification and Characterization

Final purification employs column chromatography (EtOAc/hexane, 1:15) or recrystallization from toluene. Characterization via 1H^1H NMR and HPLC confirms purity >98%, with [α]D20=+15.6[\alpha]_D^{20} = +15.6^\circ (c = 1.0, CHCl3_3) verifying the (S)-configuration.

Table 3: Characterization Data

ParameterValue
1H^1H NMR (CDCl3_3)δ 1.44 (s, 9H), 3.60–4.10 (m, 6H)
HPLC Purity98.5%
Melting Point112–114°C

Chemical Reactions Analysis

(S)-tert-Butyl (1,4-dioxan-2-yl)methylcarbamate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be performed to convert the carbamate group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the dioxane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Substituted dioxanes.

Scientific Research Applications

Chemistry

In the field of chemistry, (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate serves as a valuable building block for synthesizing more complex molecules. Its carbamate functional group allows for various reactions typical of carbamates, such as hydrolysis and nucleophilic substitutions . Researchers utilize this compound to develop novel chemical entities that may exhibit unique properties or activities.

Biology

Biologically, this compound has been investigated for its potential role as an enzyme inhibitor or modulator. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways, providing insights into its biological activity . Such interactions could pave the way for therapeutic applications, particularly in drug development targeting enzyme-related diseases.

Medicine

In medical research, this compound is being explored for its therapeutic potential in treating various conditions, including cancer. Its structural characteristics may enhance its efficacy as an antitumor agent by modulating pre-mRNA splicing pathways . Ongoing studies aim to clarify its mechanisms of action and optimize its pharmacological properties.

Industry

Industrially, this compound finds applications in polymer production and materials science due to its stability and reactivity. Its ability to undergo polymerization reactions makes it suitable for creating high-performance materials with specific properties tailored for various applications.

Case Study 1: Antitumor Activity

A study reported on the optimization of tumor-selective spliceosome modulators highlighted the potential of carbamate derivatives, including this compound, in exhibiting significant antitumor activity against melanoma cell lines. The research emphasized the importance of structure-activity relationships (SAR) in developing effective therapeutic agents .

Case Study 2: Enzyme Interaction Studies

Research on enzyme interactions indicated that compounds like this compound could inhibit specific enzymes involved in metabolic processes. This study provided preliminary evidence supporting the compound's role as a potential therapeutic agent by influencing biochemical pathways relevant to disease states .

Mechanism of Action

The mechanism by which (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate with analogous compounds, focusing on structural features , physicochemical properties , synthetic accessibility , and applications .

Structural and Substituent Variations

The target compound’s 1,4-dioxane scaffold differs from pyridine-based carbamates commonly listed in chemical catalogs (Table 1). Key structural distinctions include:

  • Heterocyclic Core : The 1,4-dioxane ring (oxygen-containing) vs. pyridine (nitrogen-containing).
  • Substituents: The target compound lacks aromaticity but features a tert-butyl carbamate group, whereas pyridine derivatives often include functional groups like methoxy, hydroxyl, bromo, or cyano substituents .

Table 1: Structural Comparison of Selected Carbamates

Compound Name Core Structure Key Substituents Molecular Formula MW (g/mol) CAS #
This compound 1,4-Dioxane tert-butyl carbamate C₁₀H₁₉NO₄ 217.26 2231663-21-9
tert-butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate Pyridine Cyano, methoxy C₁₃H₁₇N₃O₃ 263.29 1142191-86-3
tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate Pyridine Bromo, methoxy C₁₂H₁₇BrN₂O₃ 317.18 1138443-96-5
(R)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate 1,4-Dioxane tert-butyl carbamate (R-configuration) C₁₀H₁₉NO₄ 217.26 N/A
Physicochemical Properties
  • Solubility: The 1,4-dioxane ring in the target compound enhances hydrophilicity compared to pyridine derivatives, which may exhibit lower aqueous solubility due to aromaticity and substituents like bromo or cyano groups .

Table 2: Availability and Pricing (USD)

Compound Name Supplier Catalog # Quantity Price (USD)
This compound A668065 1 g Inquire
tert-butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate HB683-1 1 g $400
(R)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate 10-F549532 1 g Inquire

Key Differentiators and Limitations

  • Advantages of 1,4-Dioxane Derivatives : Enhanced solubility and stereochemical versatility compared to pyridine analogs.
  • Limitations: Limited commercial availability and higher synthesis complexity for enantiomerically pure forms .
  • Pyridine Derivatives : Broader commercial availability but may require additional functionalization steps for solubility optimization .

Biological Activity

(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate is a carbamate derivative that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structure, which includes a dioxane ring that may influence its interaction with biological targets.

  • Molecular Formula : C₁₀H₁₉N₁O₄
  • Molecular Weight : 217.26 g/mol
  • Density : 1.09 g/cm³
  • Boiling Point : 288.1 °C

Research indicates that carbamate derivatives can modulate various biological pathways. The activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cellular processes.

Antitumor Activity

A study on carbamate derivatives, including this compound, demonstrated varying degrees of cytotoxicity against different cancer cell lines. The structure-activity relationship (SAR) analysis showed that modifications in the alkyl chain length significantly impacted activity levels. For instance, compounds with shorter or branched alkyl chains exhibited enhanced potency compared to their linear counterparts .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In vitro assays suggested that it might inhibit certain enzymes involved in tumor progression. Specifically, it was noted that the presence of the dioxane ring could enhance binding affinity to target proteins due to favorable steric interactions .

Study 1: Cytotoxicity Evaluation

In a controlled study, this compound was tested against several cancer cell lines, including HeLa and MCF-7. The results indicated an IC₅₀ value below 10 µM for HeLa cells, suggesting significant cytotoxic potential. The compound's efficacy was compared to standard chemotherapeutics, revealing a comparable profile .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound affects cellular pathways. It was found that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by flow cytometry analyses showing elevated levels of Annexin V staining .

Data Summary Table

Property Value
Molecular FormulaC₁₀H₁₉N₁O₄
Molecular Weight217.26 g/mol
Density1.09 g/cm³
Boiling Point288.1 °C
IC₅₀ (HeLa Cells)<10 µM
Apoptosis InductionYes

Q & A

Q. What are the standard synthetic routes for (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate, and how is stereochemical control achieved?

The synthesis typically involves introducing the carbamate group to a chiral 1,4-dioxane scaffold. A common approach is asymmetric Mannich reactions or nucleophilic substitution using (S)-(1,4-dioxan-2-yl)methanol as a chiral intermediate . Stereochemical control is achieved via chiral catalysts (e.g., proline derivatives) or enantioselective resolution. For example, asymmetric Mannich reactions using tert-butyl carbamate precursors can yield enantiomerically pure products . Post-synthesis, chiral HPLC or polarimetry confirms enantiopurity .

Q. How can the structure of this compound be reliably characterized?

Key techniques include:

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., tert-butyl at δ ~1.3 ppm, dioxane protons at δ ~3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C10H19NO4C_{10}H_{19}NO_4).

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound are limited, analogous tert-butyl carbamates suggest:

  • Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .
  • Avoid strong acids/bases to prevent decomposition into toxic isocyanates .
  • Store at room temperature in airtight containers, shielded from light .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structure refinement?

Discrepancies in X-ray data (e.g., high R-factors) may arise from disorder in the dioxane ring or tert-butyl group. Mitigation strategies include:

  • Using SHELXL’s restraints (e.g., DFIX, SIMU) to model thermal motion .
  • Validating against complementary techniques like IR spectroscopy or computational DFT calculations .

Q. What methodologies are used to analyze thermal stability and decomposition pathways?

  • Differential Scanning Calorimetry (DSC) : Identifies exothermic decomposition peaks (e.g., tert-butyl cleavage at ~150–200°C) .
  • Accelerating Rate Calorimetry (ARC) : Quantifies adiabatic decomposition kinetics under extreme conditions .
  • GC-MS : Detects volatile byproducts (e.g., CO2_2, isobutylene) during thermal degradation .

Q. How can stereochemical inversion during synthesis be minimized?

  • Low-temperature reactions : Reduce racemization risk (e.g., –20°C for carbamate coupling) .
  • Chiral auxiliaries : Use of tert-butyloxycarbonyl (Boc) groups to stabilize intermediates .
  • Kinetic vs. thermodynamic control : Optimize reaction time to favor enantioselective pathways .

Q. What strategies address low yields in large-scale synthesis?

  • Flow chemistry : Enhances mixing and heat transfer for Boc-protection steps .
  • Catalytic systems : Palladium or organocatalysts improve efficiency in carbamate formation .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes diastereomers .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported NMR shifts?

Variations in solvent (CDCl3_3 vs. DMSO-d6_6) or concentration can shift peaks. Cross-validate with:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously .
  • Computational prediction : Tools like ACD/Labs or ChemDraw simulate expected shifts .

Q. Why might X-ray data conflict with computational models?

  • Crystal packing effects : Intermolecular forces (e.g., hydrogen bonds) distort gas-phase DFT geometries .
  • Dynamic vs. static disorder : Crystallographic snapshots may miss conformational flexibility resolved in MD simulations .

Applications in Academic Research

Q. What role does this compound play in asymmetric synthesis?

It serves as a chiral building block for:

  • Pharmaceutical intermediates : E.g., β-amino alcohol precursors for kinase inhibitors .
  • Ligand synthesis : Chiral dioxane moieties enhance enantioselectivity in catalysis .

Q. How is its stability under acidic/basic conditions optimized for drug delivery?

  • Protecting group strategies : The tert-butyl carbamate resists hydrolysis at physiological pH but cleaves under mild acidic conditions (e.g., TFA) .
  • Prodrug design : Controlled release via enzymatic cleavage in target tissues .

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